molecular formula C6H3ClF2 B1360255 1-Chloro-2,5-difluorobenzene CAS No. 2367-91-1

1-Chloro-2,5-difluorobenzene

Cat. No.: B1360255
CAS No.: 2367-91-1
M. Wt: 148.54 g/mol
InChI Key: XWCKSJOUZQHFKI-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluorobenzene is an organic compound with the molecular formula C6H3ClF2 and a molecular weight of 148.538 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

1-Chloro-2,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 . It is primarily used in the synthesis of other chemical compounds, particularly fluorocyclohexadienes , through electrochemical fluorination . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The mode of action of this compound is based on its reactivity as an electrophile in chemical reactions. In the synthesis of fluorocyclohexadienes, it likely undergoes electrophilic aromatic substitution , a common reaction mechanism for halogenated aromatic compounds . In this process, the compound forms a sigma-bond with the benzene ring of another molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Its primary use is in the laboratory for the synthesis of other compounds .

Result of Action

The primary result of the action of this compound is the synthesis of other chemical compounds, such as fluorocyclohexadienes . These compounds may have various uses in industry or research.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like or .

    Nucleophilic Aromatic Substitution: Reagents such as or under basic conditions.

Major Products:

    Electrophilic Aromatic Substitution: Products include various halogenated benzene derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-3,4-difluorobenzene
  • 1-Chloro-3,5-difluorobenzene

Comparison: 1-Chloro-2,5-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

2-chloro-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCKSJOUZQHFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178341
Record name 1-Chloro-2,5-difluorobenzene
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Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-91-1
Record name 1-Chloro-2,5-difluorobenzene
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Record name 2367-91-1
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Record name 1-Chloro-2,5-difluorobenzene
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Record name 1-Chloro-2,5-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of solvent influence the formation of 1-chloro-2,5-difluorobenzene when synthesizing it from chloropolyfluorobenzene precursors?

A1: The research by [] demonstrates that the solvent plays a crucial role in the reaction pathway. While using diethyl ether as a solvent primarily leads to the formation of p-chlorotetrafluorobenzene from chloropentafluorobenzene, switching to tetrahydrofuran (THF) facilitates further reactions. In THF, p-chlorotetrafluorobenzene reacts with LiAlH4 to yield a mixture of trifluorobenzene derivatives, which then further react to form this compound as a major product. This highlights how solvent choice can dictate the extent of fluorine substitution and guide the reaction towards specific difluorobenzene derivatives.

Q2: The research mentions the formation of fluorocarbon-aluminum compounds like LiAl(C6F2H2Cl)H2F. How are these compounds characterized in the study, and what is their significance in the synthesis of this compound?

A2: Although not isolated from the reaction mixture, the fluorocarbon-aluminum compounds are identified and characterized through a combination of techniques []. Firstly, the products formed after hydrolysis of the reaction mixture are quantitatively analyzed, providing insights into the composition of these intermediate compounds. Secondly, 1H and 19F NMR spectroscopy is employed to analyze the reaction mixture directly, offering structural information about the fluorocarbon-aluminum species present. These compounds are significant because they are proposed intermediates in the reaction pathway leading to this compound. Their hydrolysis ultimately yields the desired difluorobenzene product.

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